4-Butoxy-3-nitrobenzoic acid
Overview
Description
4-Butoxy-3-nitrobenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound 4-butoxy-3-nitrobenzoic acid is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that can be associated with benzoic acid derivatives. These compounds are of interest in various fields, including materials science and medicinal chemistry, due to their potential applications in liquid-phase peptide synthesis and as inhibitors for proteins like influenza virus neuraminidase .
Synthesis Analysis
The synthesis of related compounds, such as 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, involves the coupling of Boc-protected amino acids with polyethylene glycol derivatives. This process is achieved using the dicyclohexylcarbodiimide method, which has been shown to yield better results in terms of coupling efficiency and purification compared to previous methods. The synthesis route is demonstrated by the reaction of the 4-carboxy-2-nitrobenzyl ester of Boc-alanine with glycylpolyethylene glycol, resulting in excellent yield .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-butoxy-3-nitrobenzoic acid, such as 4′-cyanophenyl-4-n-butoxybenzoate, has been determined using single-crystal X-ray diffraction. These structures often exhibit interesting conformations, such as the gauche-conformation of the butoxy group. The arrangement of molecules in layers and the presence of specific intermolecular contacts, like cyano-cyano contacts, are also notable features that can influence the physical properties and reactivity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives is influenced by the substituents on the benzene ring. For instance, the presence of a nitro group can significantly affect the electron distribution within the molecule, which in turn can alter its reactivity in various chemical reactions. The acetylamino and hydroxy groups, as seen in 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, can participate in hydrogen bonding, which is crucial for the formation of dimeric structures and can impact the compound's solubility and interaction with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. The crystallography of these compounds, such as 3,4-Di-t-butylbenzoic acid, reveals that the benzene ring can experience out-of-plane distortion, which can affect the compound's stability and reactivity. The physical properties, such as melting point, solubility, and crystal packing, are determined by the molecular conformation and the types of intermolecular forces present, such as hydrogen bonding and van der Waals interactions .
Scientific Research Applications
1. Mediated Electrochemical Processes
4-Nitrotoluene, which can be chemically oxidated to form 4-nitrobenzoic acid, demonstrates the potential use of 4-nitrobenzoic acid derivatives like 4-Butoxy-3-nitrobenzoic acid in mediated electrochemical processes. Such processes involve the use of phase transfer agents and hexavalent chromium in a sulfuric medium, highlighting their role in the electrochemical industry (Lapicque & Storck, 1985).
2. Solubility and Thermodynamic Modeling
The solubility of 3-methyl-4-nitrobenzoic acid, a compound structurally similar to 4-Butoxy-3-nitrobenzoic acid, in various organic solvents has been studied. This research is crucial for understanding the solubility properties of similar nitrobenzoic acid derivatives in different solvents, which is vital for their application in various scientific and industrial processes (Wu et al., 2016).
3. Abraham Model Solute Descriptors
The Abraham model solute descriptors for 3-methyl-4-nitrobenzoic acid have been computed from measured solubility data. This computational approach provides insights into the solubility characteristics of related compounds like 4-Butoxy-3-nitrobenzoic acid, which is essential for their use in chemical and pharmaceutical formulations (Acree et al., 2017).
4. Biochemical Applications
5,5′-Dithiobis(2-nitrobenzoic acid), a related compound, has been synthesized for the determination of sulfhydryl groups in biological materials. This indicates the potential of similar nitrobenzoic acid derivatives, like 4-Butoxy-3-nitrobenzoic acid, in biochemical assays and applications (Ellman, 1959).
5. Photophysical and Redox Processes
Studies on the (4-nitrobenzoate)Re(CO)(3)(azine) complexes provide insights into the charge-transfer processes involving 4-nitrobenzoate, a similar compound to 4-Butoxy-3-nitrobenzoic acid. Such research helps in understanding the photophysical and redox behaviors of nitrobenzoic acid derivatives, which are crucial in the development of photovoltaic and electronic devices (Féliz & Ferraudi, 1998).
6. Antimicrobial Activity
Research on β-N-(Benzoyl)Hydrazides of 4-Aryl-2-hydroxy-4-oxo-butenoic (Aroylpyruvic) Acids involving 3-nitrobenzoic acid suggests the potential of nitrobenzoic acid derivatives, like 4-Butoxy-3-nitrobenzoic acid, in antimicrobial applications. This application is important in the development of new antibiotics and antifungal agents (Zvereva et al., 2005).
7. Hazard Assessment in Production Processes
The production process of 4-nitrobenzoic acid, closely related to 4-Butoxy-3-nitrobenzoic acid, involves risks that have been studied using calorimetric techniques. Understanding these hazards is crucial for the safe manufacturing and handling of similar compounds (Andreozzi et al., 1997).
Safety And Hazards
properties
IUPAC Name |
4-butoxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-3-6-17-10-5-4-8(11(13)14)7-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMDYUIWNRMKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450962 | |
Record name | 4-BUTOXY-3-NITROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-3-nitrobenzoic acid | |
CAS RN |
4906-28-9 | |
Record name | 4-BUTOXY-3-NITROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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